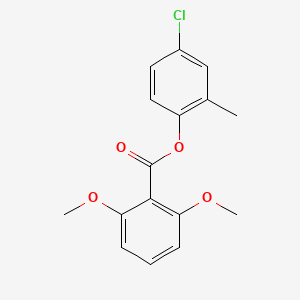

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate

Description

Properties

IUPAC Name |

(4-chloro-2-methylphenyl) 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-10-9-11(17)7-8-12(10)21-16(18)15-13(19-2)5-4-6-14(15)20-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJOFCVXDXOYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct route involves converting 2,6-dimethoxybenzoic acid to its corresponding acid chloride, followed by coupling with 4-chloro-2-methylphenol. This method, adapted from Pd-mediated biaryl coupling precursors, employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for acid chloride formation.

Procedure :

- Acid Chloride Formation : 2,6-Dimethoxybenzoic acid (1.0 equiv) is refluxed with excess POCl₃ (3.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is monitored via thin-layer chromatography (TLC) until completion (~4–6 hours).

- Esterification : The crude acid chloride is cooled to 0°C, and 4-chloro-2-methylphenol (1.2 equiv) is added dropwise with triethylamine (Et₃N, 2.5 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12–18 hours.

- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields the title compound as a crystalline solid.

Key Considerations :

Steglich Esterification

For acid-sensitive substrates, the Steglich method using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a milder alternative.

Procedure :

- Activation : 2,6-Dimethoxybenzoic acid (1.0 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are dissolved in DCM at 0°C.

- Coupling : 4-Chloro-2-methylphenol (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

- Workup : The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via chromatography.

Advantages :

Comparative Analysis of Methods

Optimization and Challenges

Regioselectivity and Byproduct Formation

The electron-donating methoxy groups on the benzoate moiety direct electrophilic substitution to the para position, but competing reactions may occur:

Purification Strategies

- Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) effectively separates the target ester from unreacted phenol and dimethoxybenzoic acid.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, though solubility challenges may arise due to the compound’s lipophilicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

- Strong absorption at 1725 cm⁻¹ (C=O stretch)

- Bands at 1260 cm⁻¹ (C-O ester) and 825 cm⁻¹ (C-Cl)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chloro-2-methylphenol and 2,6-dimethoxybenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions are employed.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 4-amino-2-methylphenyl 2,6-dimethoxybenzoate or 4-thio-2-methylphenyl 2,6-dimethoxybenzoate can be formed.

Hydrolysis: The primary products are 4-chloro-2-methylphenol and 2,6-dimethoxybenzoic acid.

Scientific Research Applications

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Ethyl 2,6-Dimethoxybenzoate

Synthesis and Reactivity: Ethyl 2,6-dimethoxybenzoate is synthesized under mild conditions with high yields (81%) via mono-demethylation of methyl 2,6-dimethoxybenzoate using boron trichloride .

Safety and Handling :

While its toxicological profile remains understudied, safety protocols recommend avoiding inhalation, skin contact, and eye exposure. Combustion may release toxic gases (CO, CO₂), necessitating controlled incineration .

Metal Complexes of 2,6-Dimethoxybenzoate

Solubility Trends :

Thermal and Magnetic Properties :

Functionalized Derivatives

Antioxidant and Bioactive Derivatives :

- Esters like [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate (C23H18O7) demonstrate structural versatility, with applications in dye synthesis and medicinal chemistry .

Reactivity in Catalysis :

Rh(I) 2,6-dimethoxybenzoate complexes undergo 1,3-Rh migration under CO₂, yielding 2,4-dimethoxybenzoate (71% yield) via decarboxylation/carboxylation pathways. This contrasts with lower yields (34%) under inert atmospheres, highlighting the role of CO₂ in stabilizing intermediates .

Data Tables

Table 1: Solubility and Thermal Properties of Metal 2,6-Dimethoxybenzoates

| Metal | Solubility (mol·dm⁻³) | Decomposition Product | Decomposition Temp (K) | Magnetic Moment (BM) |

|---|---|---|---|---|

| Co(II) | ~10⁻² | CoO | 448–742 | — |

| Ni(II) | ~10⁻² | NiO | 458–888 | — |

| Cu(II) | ~10⁻² | CuO | 448–742 | 0.46–1.75 |

Table 2: Comparative Reactivity of 2,6-Dimethoxybenzoate Derivatives

Key Findings and Implications

- Substituent Position : The 2,6-dimethoxy configuration enhances solubility in metal complexes compared to 2,3- or 3,5-isomers, attributed to reduced steric hindrance and optimized electron delocalization .

- Functionalization : Introduction of chloro or methyl groups (as in 4-chloro-2-methylphenyl derivatives) may alter electronic density, impacting catalytic or biological activity.

- Safety Considerations: Limited toxicological data for 2,6-dimethoxybenzoate derivatives necessitate precautionary handling, particularly to avoid combustion byproducts .

Biological Activity

4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on available literature.

Synthesis

The synthesis of this compound typically involves the esterification of 4-chloro-2-methylphenol with 2,6-dimethoxybenzoic acid. Common methods include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) under reflux conditions in solvents like dichloromethane or toluene .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group and ester functionality enhance its binding affinity and reactivity. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Enzyme Inhibition

In biochemical assays, this compound has been reported to inhibit enzymes involved in metabolic pathways. For instance, it affects the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antibacterial agent.

- Anti-inflammatory Response : In a controlled experiment using human cell lines, treatment with the compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests a promising application in managing inflammatory diseases.

Data Summary

Comparison with Similar Compounds

This compound can be compared with related compounds like 4-Chloro-2-methylphenol and 2,6-Dimethoxybenzoic acid:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloro-2-methylphenol | Lacks ester group; less reactive | Limited antimicrobial properties |

| 2,6-Dimethoxybenzoic acid | Contains dimethoxy structure; no chloro group | Moderate anti-inflammatory effects |

| This compound | Unique dual functionality; high reactivity | Significant antimicrobial and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.